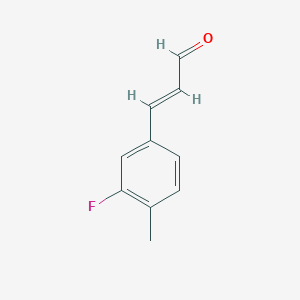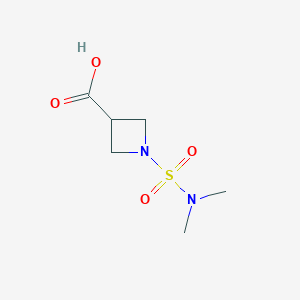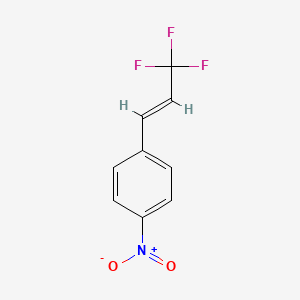
1,1,1,3,3,3-Hexafluoro-2-(4-iodophenyl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,3,3,3-Hexafluoro-2-(4-iodophenyl)propan-2-ol is a fluorinated organic compound characterized by the presence of both iodine and fluorine atoms. This compound is of interest due to its unique chemical properties, which make it useful in various scientific and industrial applications.
Vorbereitungsmethoden
The synthesis of 1,1,1,3,3,3-Hexafluoro-2-(4-iodophenyl)propan-2-ol typically involves the reaction of hexafluoroacetone with 4-iodophenylmagnesium bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1,1,1,3,3,3-Hexafluoro-2-(4-iodophenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: The iodine atom can be substituted with other functional groups using reagents like sodium azide or potassium cyanide. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1,1,3,3,3-Hexafluoro-2-(4-iodophenyl)propan-2-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex fluorinated compounds.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural properties.
Medicine: Investigated for potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism by which 1,1,1,3,3,3-Hexafluoro-2-(4-iodophenyl)propan-2-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins. The iodine atom can participate in halogen bonding, further stabilizing interactions with biological targets.
Vergleich Mit ähnlichen Verbindungen
Compared to other fluorinated alcohols, 1,1,1,3,3,3-Hexafluoro-2-(4-iodophenyl)propan-2-ol is unique due to the presence of the iodine atom, which imparts distinct reactivity and binding properties. Similar compounds include:
1,1,1,3,3,3-Hexafluoro-2-propanol: Lacks the iodine atom and has different reactivity.
1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: Contains a methyl group instead of the phenyl group, leading to different chemical behavior.
1,1,1,3,3,3-Hexafluoro-2-phenyl-2-propanol: Similar structure but without the iodine atom, affecting its applications and reactivity.
Eigenschaften
Molekularformel |
C9H5F6IO |
|---|---|
Molekulargewicht |
370.03 g/mol |
IUPAC-Name |
1,1,1,3,3,3-hexafluoro-2-(4-iodophenyl)propan-2-ol |
InChI |
InChI=1S/C9H5F6IO/c10-8(11,12)7(17,9(13,14)15)5-1-3-6(16)4-2-5/h1-4,17H |
InChI-Schlüssel |
NWOVMGAMYWGHLP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(C(F)(F)F)(C(F)(F)F)O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


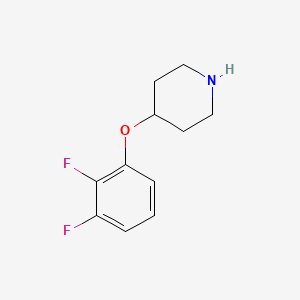
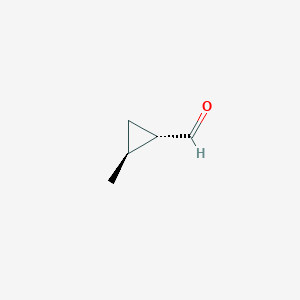
![3-iodo-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazolehydrochloride](/img/structure/B13591471.png)

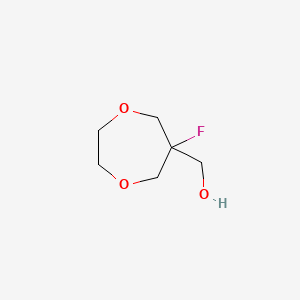
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butanoic acid](/img/structure/B13591485.png)
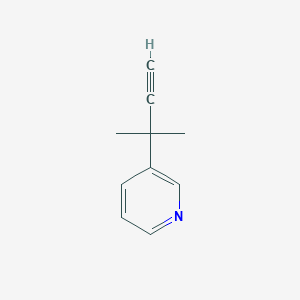

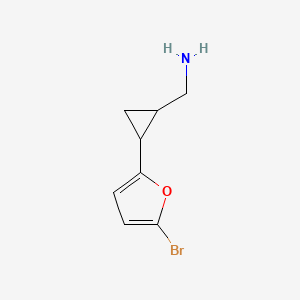
![5-Bromo-3-[(methylamino)methyl]pyridin-2-aminedihydrochloride](/img/structure/B13591510.png)
